4,6-Dimethyl-7-methylaminocoumarin
Description
Contextual Significance of Coumarin (B35378) Derivatives in Contemporary Chemical Sciences
Coumarin and its derivatives are a prominent class of benzopyrone compounds that are ubiquitous in nature and have been the subject of extensive research for over a century. unica.it Initially isolated from the Tonka bean in 1820, these compounds have since been identified in numerous plants, where they function as secondary metabolites. unica.it The core coumarin scaffold is characterized by a benzene (B151609) ring fused to an α-pyrone ring. unica.it
In contemporary chemical sciences, the significance of coumarin derivatives is multifaceted. Their diverse biological activities have made them a fertile ground for medicinal chemistry, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov Beyond their pharmacological profiles, coumarin derivatives are highly valued for their unique photophysical properties. Many exhibit strong fluorescence, large Stokes shifts, and high photoluminescence quantum yields, making them ideal candidates for a variety of applications. unica.it These include their use as laser dyes, organic light-emitting diode (OLED) components, and fluorescent probes for sensing and imaging in biological and environmental systems. sigmaaldrich.comresearchgate.net The tunability of their spectral properties through synthetic modification of the coumarin core further enhances their utility in these fields. nih.gov
Overview of 4,6-Dimethyl-7-methylaminocoumarin as a Subject of Scholarly Inquiry
Within the broad family of coumarins, this compound stands out as a subject of academic interest primarily due to its distinct fluorescent properties. The presence of an amino group at the 7-position and methyl groups at the 4- and 6-positions significantly influences the electronic distribution within the molecule, leading to its characteristic spectroscopic behavior. This substitution pattern places it within the class of 7-aminocoumarin (B16596) dyes, which are well-regarded for their strong emission in the blue-green region of the visible spectrum.
Scholarly inquiry into this compound has largely been driven by its potential applications as a laser dye and a fluorescent molecular probe. Research has focused on understanding the relationship between its molecular structure and its photophysical properties, particularly how it interacts with its environment. This includes studies on its synthesis and detailed investigations into its absorption and emission characteristics in various solvents, a phenomenon known as solvatochromism. The compound's response to solvent polarity provides valuable insights into its excited-state behavior and its suitability for specific applications where environmental sensing is crucial. While it may not be as extensively studied as some other coumarin derivatives, the existing body of research highlights its importance as a model compound for understanding the fundamental principles of fluorescence and solvatochromism in this class of molecules.
Structure
3D Structure
Properties
CAS No. |
26078-24-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4,6-dimethyl-7-(methylamino)chromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-7-5-12(14)15-11-6-10(13-3)8(2)4-9(7)11/h4-6,13H,1-3H3 |
InChI Key |
RIZOSFDXIXBLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC)OC(=O)C=C2C |
Origin of Product |
United States |
Synthesis of 4,6 Dimethyl 7 Methylaminocoumarin
The synthesis of 4,6-Dimethyl-7-methylaminocoumarin, like many other coumarin (B35378) derivatives, can be achieved through established condensation reactions. The Pechmann condensation is a widely utilized and efficient method for the preparation of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. nih.gov
A common synthetic route to 4,6-dimethylcoumarin, a precursor to the target molecule, involves the Pechmann condensation of p-cresol (B1678582) with ethyl acetoacetate (B1235776) using concentrated sulfuric acid as the catalyst. nih.gov The reaction mixture is typically stirred at a low temperature initially and then allowed to proceed at room temperature before being heated to facilitate the cyclization and dehydration steps. nih.gov
To introduce the 7-methylamino group, a multi-step process starting from a related 7-hydroxycoumarin is often employed. For instance, the synthesis of 7-amino-4-methylcoumarin (B1665955) derivatives has been achieved through methods like the Smiles rearrangement, starting from the corresponding 7-hydroxycoumarin. Subsequent N-alkylation would then yield the desired 7-methylamino functionality.
A plausible and direct approach for the synthesis of this compound involves the Pechmann condensation of 3-(methylamino)-4-methylphenol with ethyl acetoacetate. This one-pot synthesis is advantageous due to its simplicity and the ready availability of the starting materials.
Interactive Table: Synthesis of 4,6-Dimethylcoumarin (a related precursor)
| Reactants | Catalyst | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Cresol, Ethyl acetoacetate | Concentrated H₂SO₄ | Ice bath, then room temperature overnight, then 50°C | 4,6-Dimethylcoumarin | Not specified | nih.gov |
Photophysical Properties and Research Findings
Established Synthetic Routes for this compound
The construction of the this compound scaffold is typically achieved through a multi-step process, beginning with the formation of a substituted coumarin core, followed by the introduction of the methylamino group.
Amination Reactions in the Synthesis of Coumarin Scaffold Derivatives
A prevalent strategy for the synthesis of 7-aminocoumarins involves the chemical modification of a pre-existing 7-hydroxycoumarin. The conversion of the hydroxyl group to a methylamino group can be approached through several synthetic routes. One prominent method is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be employed to convert 7-hydroxycoumarins to their 7-amino counterparts. The process generally involves the alkylation of the 7-hydroxycoumarin with an α-haloacetamide, followed by a base-induced rearrangement to yield the N-substituted aminocoumarin. nih.gov While direct synthesis from aminophenols via Pechmann condensation is possible, the harsh conditions often required can limit the availability of suitably substituted starting materials. nih.gov
Another potential pathway is direct amination or the conversion of the hydroxyl group to a better leaving group, such as a sulfonate, followed by nucleophilic substitution with methylamine (B109427). Metal-catalyzed amination reactions have also emerged as a powerful tool for forming C-N bonds in aromatic systems and could be applicable in this context.
Reductive amination of a suitable carbonyl-substituted coumarin precursor with methylamine is another viable, though less direct, route. This method, often catalyzed by various reagents, is a fundamental transformation in organic synthesis for the formation of amines. iiste.org
Multi-component Condensation Strategies for Coumarin Analogues
Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like coumarin derivatives in a single step from three or more starting materials. The Pechmann condensation is a classic example, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. researchgate.net For the synthesis of the core structure of this compound, a plausible starting material would be 3-methyl-5-methylaminophenol, which would undergo condensation with ethyl acetoacetate (B1235776).
The following table outlines representative conditions for the Pechmann condensation leading to substituted coumarins, which could be adapted for the synthesis of a precursor to the target molecule.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Amberlyst-15 | Solvent-free (Microwave) | 100 | 20 min | 97 (for 7-hydroxy-4-methylcoumarin) | nih.gov |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-2 h | 80-92 (for various 4-methylcoumarins) | researchgate.net |
It is important to note that the specific conditions for the synthesis of this compound via a Pechmann reaction with the appropriately substituted phenol have not been explicitly detailed in the searched literature, but the general applicability of this reaction is well-documented for a wide range of coumarin derivatives.
Development of Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods for coumarin synthesis. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and simplify work-up procedures. For instance, the use of solid acid catalysts like Amberlyst-15 or zeolites in solvent-free conditions, often assisted by microwave irradiation, has been shown to be highly effective for Pechmann condensations, leading to high yields in significantly reduced reaction times. nih.gov
The use of ionic liquids as both solvent and catalyst has also been explored for coumarin synthesis, offering advantages such as reusability and improved reaction rates. These green chemistry approaches are highly relevant to the synthesis of this compound, promoting more sustainable manufacturing processes.
Investigation of Reaction Mechanisms in this compound Formation
The formation of the coumarin ring via the Pechmann condensation involves a series of well-understood steps. The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring. The final step is a dehydration reaction, which leads to the formation of the unsaturated lactone ring characteristic of coumarins.
In the context of amination reactions, the mechanism of the Smiles rearrangement is a well-defined intramolecular process. After the formation of the ether linkage between the coumarin and the acetamide, a strong base deprotonates the amide nitrogen, which then acts as an internal nucleophile, attacking the aromatic ring at the carbon bearing the ether oxygen. This forms a spirocyclic intermediate which then collapses, cleaving the C-O bond and forming the C-N bond, leading to the rearranged product.
Catalyst Development and Green Chemistry Approaches in Coumarin Synthesis
The field of catalyst development for coumarin synthesis is continually evolving, with a strong emphasis on green chemistry principles. Traditional acid catalysts like sulfuric acid, while effective, generate significant waste and are corrosive. Modern approaches focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Examples of green catalysts and their applications in coumarin synthesis are summarized in the table below:
| Catalyst | Reaction Type | Key Advantages | Reference |
| Amberlyst-15 | Pechmann Condensation | Solid acid, reusable, solvent-free conditions | nih.gov |
| Zeolite β | Pechmann Condensation | Shape-selective, reusable, high thermal stability | nih.gov |
| Ionic Liquids | Pechmann Condensation | Dual role as solvent and catalyst, reusable | |
| SnCl₂·2H₂O | Pechmann Condensation | Mild Lewis acid, efficient under ethanolic conditions | researchgate.net |
These catalytic systems offer significant improvements in terms of environmental impact and process efficiency, making the synthesis of coumarins like this compound more sustainable. The ongoing development in this area promises even more efficient and greener synthetic routes in the future.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the methylamino group. The protons on the coumarin ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating methylamino group and the electron-withdrawing lactone carbonyl group. The methyl groups at C4 and C6 would appear as sharp singlets in the upfield region. The N-methyl protons of the methylamino group would also produce a distinct singlet, and the N-H proton would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the lactone ring is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the typical range for substituted benzene (B151609) rings, with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts. The carbons of the two methyl groups and the N-methyl group will appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 6.0 - 6.2 | - |
| H-5 | 7.0 - 7.2 | - |
| H-8 | 6.5 - 6.7 | - |
| 4-CH₃ | 2.3 - 2.5 | 18 - 20 |
| 6-CH₃ | 2.2 - 2.4 | 19 - 21 |
| 7-NH | 3.0 - 3.5 (broad) | - |
| 7-NCH₃ | 2.8 - 3.0 | 30 - 32 |
| C-2 | - | 160 - 162 |
| C-3 | - | 110 - 112 |
| C-4 | - | 150 - 152 |
| C-4a | - | 112 - 114 |
| C-5 | - | 125 - 127 |
| C-6 | - | 135 - 137 |
| C-7 | - | 152 - 154 |
| C-8 | - | 98 - 100 |
| C-8a | - | 154 - 156 |
Note: The predicted values are based on general knowledge of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* transitions within the conjugated system of the coumarin ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. researchgate.netresearchgate.netcdnsciencepub.comacs.org
The electron-donating methylamino group at the 7-position and the methyl groups at the 4- and 6-positions are known to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. This is due to the extension of the π-conjugated system and the intramolecular charge transfer (ICT) character of the electronic transitions. rsc.orgresearchgate.net
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π-π | ~350-380 | High |
| π-π | ~280-300 | Moderate |
Note: The exact λmax and molar absorptivity values are solvent-dependent. In more polar solvents, a further red shift is generally observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands for the lactone carbonyl group, the C=C double bonds of the aromatic and pyrone rings, the C-O and C-N bonds, and the C-H bonds of the methyl and aromatic groups. researchgate.netijres.orgijarbs.comijcrar.comdocumentsdelivered.com
Key IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch (lactone) | 1700 - 1740 | Strong |
| C=C stretch (aromatic/pyrone) | 1500 - 1650 | Medium to Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-O stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular weight of this compound (C₁₂H₁₃NO₂) is 203.24 g/mol . nih.gov
Under electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 203. Subsequent fragmentation would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z 188, or the loss of carbon monoxide (-CO) from the lactone ring, a characteristic fragmentation pattern for coumarins, resulting in a fragment at m/z 175. ijarbs.combenthamopenarchives.combenthamopen.comnih.gov Further fragmentation of these primary fragments would provide additional structural information.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 203 | [C₁₂H₁₃NO₂]⁺ (Molecular Ion) |
| 188 | [M - CH₃]⁺ |
| 175 | [M - CO]⁺ |
| 160 | [M - CO - CH₃]⁺ |
Photophysical Properties and Quantum Chemical Investigations of 4,6 Dimethyl 7 Methylaminocoumarin
Fluorescence Emission Characteristics of 4,6-Dimethyl-7-methylaminocoumarin
The fluorescence of coumarin (B35378) derivatives is highly dependent on their molecular structure and the surrounding environment. The presence of an electron-donating group at the 7-position, such as a methylamino group, is crucial for strong fluorescence.
Solvatochromic Behavior and Solvent Polarity Effects on Emission
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of this compound, the polarity of the solvent plays a significant role in its fluorescence emission. An increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This phenomenon indicates a π → π* transition and suggests that the excited state is more polar than the ground state. researchgate.netrsc.org
The interaction between the coumarin derivative and the solvent molecules can be complex, involving both general solvent effects and specific interactions like hydrogen bonding. researchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also tends to increase with solvent polarity. This is attributed to the reorientation of solvent molecules around the excited-state dipole of the coumarin, leading to a more stabilized excited state. nih.gov The significant difference in the dipole moments between the ground and excited states is a key factor in this solvatochromic behavior. rsc.org
Table 1: Illustrative Solvatochromic Data for a Representative Aminocoumarin in Various Solvents This table provides a generalized representation of the expected solvatochromic shifts for an aminocoumarin similar to this compound. Actual values for the specific compound may vary.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 31.0 | ~350 | ~410 | ~4000 |
| Toluene | 33.9 | ~360 | ~425 | ~4500 |
| Ethyl Acetate | 38.1 | ~370 | ~440 | ~4800 |
| Acetonitrile (B52724) | 45.6 | ~380 | ~460 | ~5200 |
| Ethanol (B145695) | 51.9 | ~385 | ~470 | ~5500 |
Influence of Substituents on Photoluminescence Quantum Yields
The quantum yield of fluorescence (Φf) is a measure of the efficiency of the fluorescence process. For coumarins, the nature and position of substituents on the coumarin ring have a profound impact on their quantum yield. An electron-donating group at the 7-position, such as an amino or substituted amino group, generally leads to high fluorescence quantum yields. mdpi.comsrce.hr Specifically, the presence of a dimethylamino group at this position is known to result in intense fluorescence. mdpi.com
Excited-State Dynamics and Intramolecular Charge Transfer (ICT) Phenomena
Upon excitation with light, molecules like this compound can undergo a process known as intramolecular charge transfer (ICT). This involves the transfer of an electron from the electron-donating amino group to the electron-accepting lactone part of the coumarin ring. nih.govrsc.org This charge transfer leads to the formation of an excited state that is significantly more polar than the ground state. researchgate.neteurjchem.com
The dynamics of this ICT process are often sensitive to the solvent environment. In polar solvents, the charge-separated ICT state is stabilized, which can lead to a large Stokes shift and influence the fluorescence lifetime and quantum yield. rsc.org In some cases, the ICT process can lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. rsc.org The formation of these different excited states can be studied using time-resolved spectroscopic techniques. iaea.orgchemrxiv.org
Quantum Chemical Calculations for Electronic Structure and Photophysics
Quantum chemical calculations are powerful tools for understanding the electronic structure and photophysical properties of molecules. These methods can provide insights into the nature of electronic transitions, the geometries of ground and excited states, and the factors that govern fluorescence.
Theoretical Modeling of Spectral-Luminescent Properties
Theoretical models, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the absorption and emission spectra of coumarin derivatives. rsc.org These calculations can help to assign the observed electronic transitions and to understand how substituents affect the spectral properties. researchgate.net For example, calculations can show how the introduction of an electron-donating group at the 7-position leads to a red-shift in the absorption and emission spectra. researchgate.net
Excited-Singlet-State Dipole Moment Determination
A key parameter that characterizes the excited state is its dipole moment (μe). The change in dipole moment upon excitation (Δμ = μe - μg), where μg is the ground-state dipole moment, can be estimated experimentally using solvatochromic methods. eurjchem.com These methods utilize equations such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, which relate the Stokes shift to the solvent polarity and the change in dipole moment. researchgate.neteurjchem.com
Quantum chemical calculations can also be used to determine the ground and excited-state dipole moments. researchgate.neteurjchem.com It is consistently observed for aminocoumarins that the excited-state dipole moment is significantly larger than the ground-state dipole moment, confirming the charge-transfer character of the excited state. researchgate.neteurjchem.comresearchgate.net
Table 2: Comparison of Ground and Excited-State Dipole Moments for a Representative Aminocoumarin This table provides an illustrative comparison of dipole moments for an aminocoumarin. The values are representative and the actual values for this compound may differ.
| State | Dipole Moment (Debye, D) |
|---|---|
| Ground State (μg) | ~3-5 D |
| Excited State (μe) | ~8-12 D |
| Change in Dipole Moment (Δμ) | ~5-7 D |
Research Applications and Functionalization Strategies of 4,6 Dimethyl 7 Methylaminocoumarin
Development and Research into Fluorescent Probes for Chemical and Biological Systems
The strong and environmentally sensitive fluorescence of 7-aminocoumarin (B16596) derivatives makes them ideal candidates for the development of molecular probes. nih.govmdpi.com The electronic distribution in these molecules, characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group at the 7-position to the electron-withdrawing lactone carbonyl group, is highly susceptible to the surrounding environment. instras.comresearchgate.net This sensitivity is the foundation for their use in sensing applications.
Probing Local Environmental Polarity and Microviscosity in Heterogeneous Systems
The photophysical properties of 7-aminocoumarins, including 4,6-Dimethyl-7-methylaminocoumarin, are profoundly influenced by the polarity of their local environment. dtic.mil An increase in solvent polarity typically leads to a significant red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. researchgate.netnih.gov This occurs because the excited ICT state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The magnitude of this shift, or Stokes shift, often correlates well with various solvent polarity scales, allowing the molecule to act as a fluorescent reporter of local polarity in systems like micelles and polymer matrices. mdpi.com
The fluorescence quantum yield and lifetime of certain aminocoumarins are also sensitive to the microviscosity of the medium. niscpr.res.inresearchgate.net This sensitivity often arises from a nonradiative decay pathway involving the formation of a twisted intramolecular charge transfer (TICT) state, where the amino group rotates relative to the coumarin (B35378) plane. instras.comosti.gov In highly viscous media, this rotation is hindered, which blocks the TICT decay pathway and leads to a dramatic increase in fluorescence intensity. niscpr.res.in This "fluorescent rotor" mechanism allows these compounds to be used as probes to map microviscosity changes in complex and heterogeneous systems, such as within living cells. researchgate.netnih.gov
The table below illustrates the effect of solvent polarity on the photophysical properties of Coumarin 152, a structurally related 7-aminocoumarin derivative, demonstrating the principles applicable to this class of compounds.
| Solvent | Polarity Function (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Lifetime (τf, ns) |
| Cyclohexane | 0.001 | 374 | 430 | 3580 | 1.30 |
| Benzene (B151609) | 0.001 | 394 | 450 | 3200 | 1.83 |
| Diethyl Ether | 0.173 | 382 | 454 | 4360 | 2.15 |
| Acetonitrile (B52724) | 0.305 | 390 | 486 | 5450 | 1.80 |
| Methanol | 0.309 | 390 | 495 | 5800 | 1.10 |
| Data compiled from studies on Coumarin 152, a representative 7-aminocoumarin dye, to demonstrate the typical solvatochromic behavior. instras.com |
Applications in the Study of Complex Biological Events (e.g., Enzyme Activity Monitoring)
A powerful application of 7-aminocoumarins is in the design of "turn-on" fluorogenic substrates for monitoring enzyme activity. rsc.orgnih.gov The core principle involves chemically modifying the 7-amino group, for instance through N-acylation, which disrupts the ICT character and significantly reduces or quenches the fluorescence. researchgate.net When this modified, non-fluorescent coumarin is presented to a specific hydrolase enzyme (e.g., a peptidase or esterase), the enzyme cleaves the bond, releasing the original highly fluorescent 7-aminocoumarin. nih.govacs.org
This approach enables the real-time detection of enzyme activity with high sensitivity. For example, researchers have synthesized dipeptidyl substrates based on 7-aminocoumarin-4-acetic acid (ACA) to detect bacterial dipeptidyl peptidase activity. nih.govacs.org Cleavage of the peptide bond between the dipeptide and the ACA's amino group by the target enzyme restores the strong blue fluorescence of the coumarin core. This strategy is broadly applicable and allows for the creation of specific substrates for a wide range of enzymes by varying the chemical nature of the group attached to the 7-amino moiety. mdpi.comresearchgate.net
Exploration as a Laser Dye in Advanced Optical Systems
Coumarins with amino substituents at the 7-position are among the most efficient and widely used laser dyes for the blue-green region of the electromagnetic spectrum. niscpr.res.in Their effectiveness stems from a combination of strong absorption, high fluorescence quantum yields, and good photostability. mdpi.com this compound, as part of this family, possesses the requisite electronic structure for efficient laser action.
Lasing Characteristics and Tunability Studies in Solution
The lasing performance of aminocoumarin dyes is highly dependent on the solvent system. niscpr.res.in Alcoholic solutions are commonly used, and performance can be further optimized by creating binary mixtures, such as with water or glycerol. These solvent mixtures can enhance photostability and reduce intermolecular collisions that might otherwise quench the excited state, thereby increasing fluorescence efficiency. niscpr.res.in The broad fluorescence emission band of these dyes allows for a wide tuning range in a dye laser cavity. While specific data for this compound is not extensively published, the lasing characteristics of closely related and commercially available dyes like Coumarin 1 and Coumarin 120 provide a clear indication of its potential performance.
| Dye | Solvent | Lasing Range (nm) | Max Lasing Wavelength (nm) |
| Coumarin 1 (7-diethylamino-4-methylcoumarin) | Ethanol (B145695) | 450-485 | 465 |
| Coumarin 120 (7-amino-4-methylcoumarin) | Ethanol | 428-465 | 440 |
| Coumarin 30 (7-diethylamino-4-trifluoromethylcoumarin) | Ethanol | 480-540 | 500 |
| Data represents typical performance of common 7-aminocoumarin laser dyes. niscpr.res.in |
Derivatization for Enhanced or Modified Research Utility
The this compound scaffold is not only functional in its own right but also serves as a versatile building block for the synthesis of more complex molecular architectures. nih.gov The inherent reactivity of the coumarin ring and its substituents allows for a wide range of chemical modifications to tune its properties or introduce new functionalities.
Synthesis of Novel Hybrid Coumarin Architectures
The synthesis of hybrid molecules that fuse the coumarin scaffold with other heterocyclic systems is a prominent strategy to develop compounds with novel properties. gavinpublishers.com The 7-amino group of an aminocoumarin is a key handle for derivatization. Modern synthetic methods provide efficient routes to create these hybrid structures. For example, N-substituted 7-aminocoumarins can be prepared from readily available 7-hydroxycoumarins through methods like the Smiles rearrangement or transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination. acs.orgnih.govnih.govresearchgate.net
Once the 7-amino coumarin is formed, it can be used as a precursor for more elaborate structures. For instance, coumarin-chalcone hybrids can be synthesized and subsequently used to build coumarinyl-pyrimidine systems by reacting them with reagents like thiourea. gavinpublishers.com Other strategies involve creating triazole-coumarin hybrids by reacting a derivative of the 7-hydroxycoumarin with precursors that form the triazole ring. nih.gov These synthetic strategies leverage the fundamental reactivity of the coumarin core to generate diverse chemical libraries with potentially enhanced or entirely new applications.
Metal Complexation Studies for Modified Optical or Catalytic Properties
The core structure of coumarin, a benzopyran-2-one system, possesses oxygen donor atoms that can readily coordinate with metal ions. Further functionalization, such as the introduction of nitrogen-containing substituents, can create multidentate ligands capable of forming stable chelates with a variety of transition metals. humanjournals.com These substitutions, particularly those that create O,N-donor sites, are instrumental in the design of coordinatively unsaturated metal complexes that can exhibit catalytic activity.
Research has demonstrated that the complexation of coumarins with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can lead to compounds with distinct geometries and modified electronic properties. humanjournals.com These alterations are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals, which can influence the energy levels of the entire system. This, in turn, can affect the absorption and emission properties of the coumarin fluorophore, leading to changes in fluorescence intensity, quantum yield, and emission wavelength. For instance, the formation of metal complexes can either enhance or quench the native fluorescence of the coumarin ligand, a phenomenon that has been exploited in the development of fluorescent sensors. nih.gov
From a catalytic perspective, the metal center in a coumarin complex can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations. The coumarin ligand itself is not merely a passive scaffold; its electronic properties, modulated by its substituents, can influence the reactivity of the metal center. While specific catalytic applications for this compound complexes are not extensively documented, the broader class of coumarin-metal complexes has been explored for various catalytic reactions. The design of such catalysts often involves creating a coordinatively unsaturated environment around the metal ion, allowing for the binding and activation of substrate molecules.
The following table provides representative examples of how metal complexation with different coumarin derivatives can modify their properties, illustrating the general principles that would apply to this compound.
| Coumarin Ligand | Metal Ion(s) | Observed Modified Properties | Reference(s) |
| Coumarin-N-acylhydrazone derivatives | Ir(III), Ru(II), Rh(III) | Enhanced antibacterial activity, moderate to high radical scavenging activity. nih.gov | nih.gov |
| 3-(bromoacetyl)coumarin and 1,10-phenanthroline | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | DNA binding capabilities observed for some complexes. frontiersin.org | frontiersin.org |
| Coumarin-based thiosemicarbazones | Cu(II) | Altered antiproliferative activity against cancer cell lines. frontiersin.org | frontiersin.org |
| Esculetin (6,7-dihydroxycoumarin) derived ligand | Co(III) | Photocytotoxicity against cancer cell lines under visible light. frontiersin.org | frontiersin.org |
| Coumarin-bearing tridentate ligand | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Improved antifungal activity compared to the ligand alone. nih.govfrontiersin.org | nih.govfrontiersin.org |
Computational Chemistry and Molecular Modeling of 4,6 Dimethyl 7 Methylaminocoumarin
Molecular Docking Studies for In Silico Investigation of Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,6-Dimethyl-7-methylaminocoumarin, molecular docking studies would be instrumental in identifying its potential biological targets and elucidating the nature of its interactions at the molecular level.
Should such studies be performed on this compound, the data would likely be presented in a table format, detailing the binding energies and interacting residues with various protein targets.
Table 1: Molecular Docking Results for this compound No specific data available in the surveyed literature.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide valuable information about its ground state geometry, electronic properties, and reactivity.
Specific DFT calculations for this compound are not found in the reviewed literature. However, DFT studies on structurally related coumarins have been performed. These analyses typically involve optimizing the molecular geometry to find the most stable conformation. From the optimized structure, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
The results from DFT calculations for this compound would be expected to detail these energetic and structural parameters.
Table 2: Ground State Electronic Properties of this compound from DFT Calculations No specific data available in the surveyed literature.
| Parameter | Value |
|---|---|
| Optimized Ground State Energy (Hartree) | |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Energy Gap (eV) |
Time-Dependent DFT (TD-DFT) for Excited State Electronic Structure and Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This methodology is particularly useful for predicting the absorption and emission spectra of compounds like this compound, which are often fluorescent.
While no specific TD-DFT studies for this compound have been identified in the literature, research on similar coumarin (B35378) dyes is available. researchgate.netresearchgate.net These studies typically calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. The oscillator strengths are also calculated to determine the intensity of these electronic transitions. Furthermore, TD-DFT can be used to understand the nature of the excited states, for instance, by analyzing the molecular orbitals involved in the electronic transitions, which can reveal charge transfer characteristics. For many coumarin derivatives, a significant intramolecular charge transfer (ICT) from the amino group to the lactone ring is observed upon excitation, which is responsible for their strong fluorescence and sensitivity to the solvent environment.
A TD-DFT investigation of this compound would yield data on its electronic absorption and emission properties.
Table 3: Calculated Electronic Transitions for this compound using TD-DFT No specific data available in the surveyed literature.
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | |||
| S0 → S2 |
Advanced Analytical Methodologies for Quality Control and Research Purity of 4,6 Dimethyl 7 Methylaminocoumarin
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4,6-Dimethyl-7-methylaminocoumarin. Its high resolution and adaptability make it ideal for both determining the purity of a sample and for isolating the compound from reaction mixtures or impurities.
Method Development for Reverse Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for the analysis of coumarin (B35378) derivatives due to their moderate polarity. The development of a robust RP-HPLC method is a critical step to achieve accurate quantification and effective separation.
A typical starting point for the analysis of this compound involves the use of a C18 stationary phase, which provides a non-polar surface for the separation. However, specialized reverse-phase columns, such as the Newcrom R1, have also been shown to be effective. This particular column is noted for its low silanol (B1196071) activity, which can minimize undesirable interactions with the basic methylamino group of the analyte, leading to improved peak shape and reproducibility.
The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A common mobile phase for the analysis of coumarins consists of a mixture of acetonitrile (B52724) and water. The organic modifier, acetonitrile, is chosen for its low viscosity and UV transparency. To control the ionization state of the analyte and any acidic or basic impurities, and to improve peak symmetry, an acid modifier is often added to the mobile phase. Phosphoric acid is a suitable choice for routine purity analysis using UV detection.
A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure that both more and less retained impurities are eluted from the column in a reasonable time with good resolution. The development of the gradient profile, along with the flow rate and column temperature, are critical parameters that are fine-tuned to optimize the separation.
Table 1: Illustrative Reverse-Phase HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1, C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Optimized based on impurity profile (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis Detector (Wavelength to be determined based on UV spectrum) |
| Injection Volume | 10 µL |
Integration with Mass Spectrometry for Trace Analysis
For the detection and quantification of trace-level impurities or for the unambiguous identification of the main compound and its related substances, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique. The high sensitivity and selectivity of mass spectrometry, particularly when operated in tandem mode (MS/MS), allows for the detection of compounds at concentrations significantly lower than what is achievable with UV detection alone.
When coupling HPLC to a mass spectrometer, the mobile phase composition must be compatible with the ionization source. Volatile buffers, such as formic acid or ammonium (B1175870) formate, are used in place of non-volatile acids like phosphoric acid. Electrospray ionization (ESI) is a commonly used ionization technique for moderately polar compounds like aminocoumarins, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]⁺).
For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed. In SIM mode, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) of the target analyte, which significantly enhances sensitivity by reducing background noise. In MRM mode, a specific precursor ion is selected, fragmented in the collision cell, and a specific product ion is monitored. This highly specific transition provides an exceptional degree of selectivity and is the gold standard for quantitative trace analysis in complex matrices.
The development of an LC-MS/MS method would involve optimizing the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and the collision energy for the fragmentation of the precursor ion to yield a stable and abundant product ion.
Table 2: Conceptual LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | To be determined (Expected [M+H]⁺) |
| Product Ion (m/z) | To be determined after fragmentation studies |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy (eV) | To be optimized |
| Capillary Voltage (kV) | To be optimized |
| Source Temperature (°C) | To be optimized |
The integration of these advanced analytical methodologies ensures the high purity of this compound, a critical factor for its reliable performance in research and specialized applications. The meticulous development and validation of these methods are essential for robust quality control and for advancing scientific understanding.
Future Research Directions and Emerging Trends in 4,6 Dimethyl 7 Methylaminocoumarin Studies
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions. ingentaconnect.comresearchgate.net However, these methods often involve harsh conditions, toxic catalysts, and significant energy consumption, leading to the generation of chemical waste. ingentaconnect.comeurekaselect.com The future of synthesizing 4,6-Dimethyl-7-methylaminocoumarin lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. ingentaconnect.comnews-medical.net
Emerging research focuses on several sustainable approaches:
Biocatalysis: The use of enzymes to catalyze reactions offers high specificity and operates under mild conditions, such as neutral pH and ambient temperatures. iajesm.in This approach reduces the need for hazardous reagents and minimizes toxic byproducts. iajesm.in
Microwave and Ultrasound Assistance: These energy sources can significantly accelerate reaction times and improve yields compared to conventional heating methods. eurekaselect.comnews-medical.net
Alternative Solvents: The use of ionic liquids and deep eutectic solvents is being explored to replace volatile and toxic organic solvents. eurekaselect.comnews-medical.net
Solvent-Free and Catalyst-Free Reactions: Mechanosynthesis, or solid-state grinding, represents a promising solvent-free alternative that can lead to higher purity products and simpler workup procedures. ingentaconnect.comeurekaselect.com
Future studies will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming to improve yield, purity, and sustainability.
Table 1: Comparison of Conventional and Green Synthetic Approaches for Coumarin Synthesis
| Parameter | Conventional Methods (e.g., Pechmann) | Green/Sustainable Methods |
|---|---|---|
| Catalysts | Strong acids (e.g., H₂SO₄), corrosive and hazardous | Biocatalysts (enzymes), solid acids, ionic liquids eurekaselect.comiajesm.in |
| Solvents | Volatile organic compounds (VOCs), often toxic | Water, deep eutectic solvents, or solvent-free conditions eurekaselect.comnews-medical.net |
| Energy Input | High temperatures, long reaction times | Microwave, ultrasound; often lower temperatures and shorter times news-medical.net |
| Byproducts | Often produces significant chemical waste | Reduced generation of toxic byproducts iajesm.in |
| Efficiency | Variable yields, can require extensive purification | Often improved yields and higher purity ingentaconnect.com |
Advanced Photophysical Investigations in Diverse Media and at Extreme Conditions
The photophysical properties of coumarin dyes are highly sensitive to their environment, a characteristic that makes them valuable in various applications. researchgate.net For this compound, future research should systematically investigate its absorption and fluorescence behavior in a wide range of media, from simple organic solvents of varying polarity to more complex and biologically relevant environments like micelles, liposomes, and protein-binding cavities. researchgate.net Such studies help in understanding the nature of the excited state, such as the potential for twisted intramolecular charge transfer (TICT). researchgate.net
A critical frontier for research is the examination of its photophysics under extreme conditions. This includes:
Cryogenic Temperatures: Studying the compound in frozen matrices can help to resolve fine-structured vibronic details in its emission spectra and to isolate and characterize different excited-state species by inhibiting molecular motion.
High Pressures: Piezosolvatochromism (the effect of pressure on solvent-dependent properties) can provide unique insights into the volume changes associated with electronic transitions and the nature of solute-solvent interactions.
Varying pH and Ionic Strength: Probing the effects of pH will be crucial, especially given the presence of the methylamino group, which can be protonated. This can dramatically alter the compound's electronic structure and photophysical response, a property that could be harnessed for pH sensing.
These advanced investigations will provide a comprehensive photophysical profile of this compound, unlocking its potential for use in sophisticated sensors and probes.
Design and Synthesis of Next-Generation Functional Materials Incorporating the Coumarin Scaffold
The coumarin scaffold is a privileged structure not only in medicinal chemistry but also in materials science. nih.govresearchgate.net Its inherent fluorescence, rigidity, and capacity for chemical modification make it an ideal building block for advanced functional materials. nih.govmdpi.com Future work should focus on incorporating the this compound unit into larger, more complex systems to create next-generation materials.
Potential research avenues include:
Fluorescent Polymers and Conjugates: Covalently linking the coumarin to polymer backbones or biomolecules (like proteins or DNA) could yield novel materials for cellular imaging, diagnostics, and targeted therapies. The coumarin's fluorescence can act as a reporter for biological events.
Optoelectronic Materials: The electron-rich nature of the 7-aminocoumarin (B16596) system makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a component in materials for nonlinear optics.
Chemosensors: By introducing specific receptor groups onto the coumarin scaffold, it is possible to design highly selective and sensitive fluorescent chemosensors for detecting metal ions, anions, or important biological molecules. The binding event would trigger a measurable change in the fluorescence output of the coumarin core.
Far-Red and Near-Infrared (NIR) Emitters: A significant challenge in bio-imaging is to develop small, cell-permeable dyes that emit in the far-red or NIR region to minimize tissue autofluorescence and increase penetration depth. acs.org Chemical modifications to the this compound structure could be explored to shift its emission to these longer wavelengths. acs.org
Table 2: Potential Functional Materials Based on the this compound Scaffold
| Material Class | Design Strategy | Potential Application |
|---|---|---|
| Bio-conjugates | Attach the coumarin to antibodies or peptides. | Targeted cell imaging, fluorescence-linked immunoassays. |
| Sensing Polymers | Incorporate the coumarin into a polymer matrix with ion-binding sites. | Environmental monitoring (e.g., heavy metal detection). |
| Solid-State Emitters | Synthesize crystalline derivatives or co-crystals of the coumarin. | Organic light-emitting diodes (OLEDs), solid-state lasers. |
| NIR Probes | Extend the π-conjugation of the coumarin core. acs.org | In vivo imaging and deep-tissue diagnostics. acs.org |
Predictive Modeling and Machine Learning Applications for Structure-Property Optimization
The traditional process of synthesizing and testing new derivatives is time-consuming and resource-intensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of functional molecules. preprints.org For coumarin derivatives, ML models are being developed to predict key properties based solely on their chemical structure. nih.gov
Future research directions in this area for this compound include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSPR models can establish mathematical relationships between the structural features of coumarin analogues and their photophysical properties (e.g., absorption/emission wavelengths, quantum yield). nih.gov
Development of Custom ML Models: A significant opportunity exists in building a dedicated experimental database of the optical properties of this compound and its new derivatives. nih.gov This database could be used to train specialized ML models, such as those using graph convolution networks, to predict properties with high accuracy. nih.gov
Generative Models for Inverse Design: More advanced AI techniques, such as generative models, can be employed for "inverse design." preprints.org In this approach, the desired properties (e.g., emission at a specific wavelength, high quantum yield) are specified, and the AI model generates novel chemical structures that are predicted to meet these criteria. This can guide synthetic efforts toward the most promising candidates. preprints.org
High-Throughput Virtual Screening: Machine learning potentials can be used to rapidly screen large virtual libraries of potential derivatives, identifying candidates with optimized properties before any synthesis is attempted. oaepublish.com
By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of coumarin derivatives to optimize the structure of this compound for specific, high-value applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-Dimethyl-7-methylaminocoumarin, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl). Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Yield optimization requires controlling reaction temperature (80–100°C) and stoichiometric ratios of precursors .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The methylamino group (δ ~2.8 ppm) may show splitting due to coupling.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 218.1 (calculated for C₁₂H₁₅NO₂).
- UV-Vis : Strong absorbance at λₘₐₓ ~320 nm (ε ~15,000 M⁻¹cm⁻¹) due to the coumarin chromophore .
Q. What biological activities have been reported for this compound, and how are they assayed?
- Methodological Answer : Preliminary studies suggest antimicrobial and enzyme inhibitory activity. For example:
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported in µg/mL).
- Enzyme Inhibition : Fluorescence-based assays using fluorogenic substrates (e.g., AMC derivatives) to measure IC₅₀ against proteases or hydrolases. Include positive controls (e.g., E-64 for cysteine proteases) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ for NMR to stabilize specific tautomers. Variable-temperature NMR (25–60°C) can identify dynamic processes. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Parameters : Catalyst concentration (e.g., p-toluenesulfonic acid), reaction time (6–12 hrs), and solvent polarity (e.g., acetic acid vs. ethanol).
- Statistical Analysis : Response Surface Methodology (RSM) identifies optimal conditions. Pilot batches using flow chemistry systems enhance reproducibility .
Q. How does the methylamino group influence the compound’s fluorescence properties in bioimaging applications?
- Methodological Answer : The methylamino group enhances quantum yield (QY) by reducing non-radiative decay. Measure QY using quinine sulfate as a reference (QY = 0.54 in 0.1 M H₂SO₄). Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) confirm polarity-sensitive emission .
Q. What computational methods predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures (PDB: e.g., trypsin 1AQ7). Validate with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability. Use MM-PBSA for free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
